Cas no 1246926-09-9 (5,7,4'-Trihydroxy-3'-(4-hydroxy-3-Methylbutyl)-5'-prenyl-3,6-diMethoxyflavone)

1246926-09-9 structure
Nome del prodotto:5,7,4'-Trihydroxy-3'-(4-hydroxy-3-Methylbutyl)-5'-prenyl-3,6-diMethoxyflavone
5,7,4'-Trihydroxy-3'-(4-hydroxy-3-Methylbutyl)-5'-prenyl-3,6-diMethoxyflavone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,7,4'-Trihydroxy-3'-(4-hydroxy-3- Methylbutyl)-5'-prenyl-3,6-diMethoxyflavone
- 5'-Prenylaliarin
- 5,7,4'-Trihydroxy-3'-(4-hydroxy-3-Methylbutyl)-5'-prenyl-3,6-diMethoxyflavone
- 5,7,4'-Trihydroxy-3'-(4-hydroxy-3-methylbutyl)-5'-(3-methylbut-2-enyl)-3,6-dimethoxyflavone
- 6-Methoxydodoviscin H
- [ "6-Methoxydodoviscin H" ]
- 5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one
- 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one
- AKOS032962534
- DTXSID001104172
- FS-9485
- CHEMBL2037157
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-
- 1246926-09-9
- 5,7-Dihydroxy-2-(4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-en-1-yl)phenyl)-3,6-dimethoxy-4H-chromen-4-one
-
- Inchi: InChI=1S/C27H32O8/c1-14(2)6-8-16-10-18(11-17(22(16)30)9-7-15(3)13-28)25-27(34-5)24(32)21-20(35-25)12-19(29)26(33-4)23(21)31/h6,10-12,15,28-31H,7-9,13H2,1-5H3
- Chiave InChI: HZKQZIBQTUUPIQ-UHFFFAOYSA-N
- Sorrisi: CC(CCc1cc(cc(c1O)CC=C(C)C)c2c(c(=O)c3c(o2)cc(c(c3O)OC)O)OC)CO
Proprietà calcolate
- Massa esatta: 484.21000
- Massa monoisotopica: 484.20971797g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 35
- Conta legami ruotabili: 9
- Complessità: 788
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 126Ų
- XLogP3: 5.5
Proprietà sperimentali
- Colore/forma: Yellow powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 728.8±60.0 °C at 760 mmHg
- Punto di infiammabilità: 242.9±26.4 °C
- PSA: 129.59000
- LogP: 4.66370
- Pressione di vapore: 0.0±2.5 mmHg at 25°C
5,7,4'-Trihydroxy-3'-(4-hydroxy-3-Methylbutyl)-5'-prenyl-3,6-diMethoxyflavone Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
5,7,4'-Trihydroxy-3'-(4-hydroxy-3-Methylbutyl)-5'-prenyl-3,6-diMethoxyflavone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3137-5mg |
5'-Prenylaliarin |
1246926-09-9 | 5mg |
¥ 11800 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3137-5mg |
5'-Prenylaliarin |
1246926-09-9 | 5mg |
¥ 3940 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3137-1 mg |
5'-Prenylaliarin |
1246926-09-9 | 1mg |
¥2835.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P13420-5mg |
5'-Prenylaliarin |
1246926-09-9 | 5mg |
¥5600.0 | 2021-09-08 | ||
A2B Chem LLC | AA29128-5mg |
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy- |
1246926-09-9 | powder | 5mg |
$702.00 | 2024-04-20 | |
TargetMol Chemicals | TN3137-5 mg |
5'-Prenylaliarin |
1246926-09-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3137-1 mL * 10 mM (in DMSO) |
5'-Prenylaliarin |
1246926-09-9 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-08 | ||
TargetMol Chemicals | TN3137-1 mL * 10 mM (in DMSO) |
5'-Prenylaliarin |
1246926-09-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 |
5,7,4'-Trihydroxy-3'-(4-hydroxy-3-Methylbutyl)-5'-prenyl-3,6-diMethoxyflavone Letteratura correlata
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
1246926-09-9 (5,7,4'-Trihydroxy-3'-(4-hydroxy-3-Methylbutyl)-5'-prenyl-3,6-diMethoxyflavone) Prodotti correlati
- 2228393-69-7(methyl 4-amino-4-(3,5-difluoropyridin-4-yl)butanoate)
- 2137543-71-4(2-(4-Fluoro-2-nitrophenyl)-4-(propan-2-yl)-1,3-thiazole)
- 2229169-75-7(2,2-difluoro-1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid)
- 2172033-94-0(2-(2,3,3-trimethylbutyl)cyclobutan-1-ol)
- 2229521-55-3(4-amino-4-2-(4-fluorophenyl)ethylcyclohexan-1-ol)
- 123020-01-9(1-Piperidineheptanamine)
- 2228519-23-9(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methylpropan-2-ol)
- 165465-49-6(5-Hexenoic acid, 3,3-difluoro-2-oxo-, ethyl ester)
- 1423025-22-2(3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride)
- 88568-95-0(N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1246926-09-9)6-Methoxydodoviscin H

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta